KadcoccilactoneH
Description
Kadcoccilactone H is a highly oxygenated, polycyclic tricarboxylic acid derivative with the molecular formula C₃₁H₄₄O₁₀ and a molecular weight of 600.68 g/mol . Its complex structure includes a hexacyclic framework (4,8,20-trioxahexacyclo[11.10.0.0³,⁷.0³,¹⁰.0¹⁴,²¹.0¹⁷,²¹]tricosane) with multiple stereocenters, acetylated hydroxyl groups, and a substituted tetramethyl-5-oxooxolane moiety . This compound belongs to the broader class of organic acids and derivatives, specifically tricarboxylic acids, which are known for diverse biological activities. However, specific biological data for Kadcoccilactone H remain underexplored in the provided evidence.
Properties
Molecular Formula |
C31H44O10 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
[(1S,3R,7R,10S,12R,13R,14S,15S,17R,18S,19S,21S)-1,15-dihydroxy-9,9,14,18-tetramethyl-19-[(2S)-4-methyl-5-oxooxolan-2-yl]-5-oxo-4,8,20-trioxahexacyclo[11.10.0.03,7.03,10.014,21.017,21]tricosan-12-yl] acetate |
InChI |
InChI=1S/C31H44O10/c1-14-9-18(38-26(14)35)24-15(2)17-10-21(33)28(6)25-19(37-16(3)32)11-20-27(4,5)39-22-12-23(34)40-30(20,22)13-29(25,36)7-8-31(17,28)41-24/h14-15,17-22,24-25,33,36H,7-13H2,1-6H3/t14?,15-,17+,18-,19+,20-,21-,22+,24-,25-,28+,29-,30+,31-/m0/s1 |
InChI Key |
TYIFGMPLIUCLBI-BETLWCPMSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3[C@@H](C[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)OC(=O)C)O)O[C@@H]1[C@@H]7CC(C(=O)O7)C)C)O |
Canonical SMILES |
CC1CC(OC1=O)C2C(C3CC(C4(C3(O2)CCC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)OC(=O)C)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccilactoneH involves several steps, typically starting with the selection of appropriate precursor molecules. The synthetic routes often include:
Condensation Reactions: These reactions are used to form the core structure of this compound.
Oxidation and Reduction: These steps are crucial for introducing specific functional groups.
Purification: Techniques such as chromatography are employed to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: Used for controlled synthesis with precise monitoring of reaction parameters.
Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
KadcoccilactoneH undergoes various chemical reactions, including:
Oxidation: Converts specific functional groups to higher oxidation states.
Reduction: Reduces functional groups to lower oxidation states.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols.
Scientific Research Applications
KadcoccilactoneH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of KadcoccilactoneH involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Signaling Pathways: Affecting cellular communication and function.
Interacting with Cellular Structures: Altering the structure and function of cellular components.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Contrasts:
Structural Complexity: Kadcoccilactone H’s polycyclic framework contrasts sharply with the monocyclic, fluorine-substituted analogs.
Functionalization : The presence of multiple hydroxyl and acetate groups in Kadcoccilactone H may enhance solubility in polar solvents, whereas fluorinated analogs exhibit mixed solubility profiles due to competing hydrophobic (fluorine) and hydrophilic (carboxylic acid) groups .
Biological Implications : Fluorinated analogs are often used in medicinal chemistry for their resistance to enzymatic degradation, but Kadcoccilactone H’s lactone and tricarboxylic acid motifs suggest possible roles in chelation or enzyme inhibition, akin to other tricarboxylic acid derivatives like citric acid .
Research Findings and Limitations
- Fluorinated Analogs : Demonstrated utility in drug design for improved pharmacokinetics, though their safety profiles (e.g., skin/eye irritation) require careful evaluation .
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